Melengestrol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H30O3 |

|---|---|

Molecular Weight |

359.5 g/mol |

IUPAC Name |

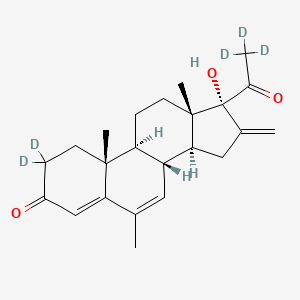

(8R,9S,10R,13S,14S,17R)-2,2-dideuterio-17-hydroxy-6,10,13-trimethyl-16-methylidene-17-(2,2,2-trideuterioacetyl)-8,9,11,12,14,15-hexahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H30O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h10,12,17-18,20,26H,2,6-9,11H2,1,3-5H3/t17-,18+,20+,21-,22+,23+/m1/s1/i3D3,6D2 |

InChI Key |

OKHAOBQKCCIRLO-PWHZTNLISA-N |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC(=C)[C@@]4(C(=O)C([2H])([2H])[2H])O)C)C)[2H] |

Canonical SMILES |

CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Melengestrol-d5 in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Melengestrol-d5 in research, with a primary focus on its use as an internal standard in analytical chemistry for the quantification of Melengestrol Acetate (MGA). MGA is a synthetic progestin widely used in the cattle industry for growth promotion and estrus suppression.[1][2][3] The accurate monitoring of its residues in animal-derived food products is crucial for regulatory compliance and consumer safety. This guide details the experimental protocols, quantitative data, and underlying principles of its use.

Introduction to Melengestrol and its Deuterated Analog

Melengestrol Acetate (MGA) is a potent synthetic progestogen that acts as an agonist of the progesterone receptor.[1][4] Its chemical structure is 17α-acetoxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione. While Melengestrol itself was never commercially marketed, its acetylated form, MGA, is extensively used in veterinary medicine.

This compound is a deuterated analog of Melengestrol, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods. In practice, deuterated versions of MGA, such as Melengestrol Acetate-d3, are more commonly used for the analysis of MGA residues. These labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass, allowing for their distinct detection by a mass spectrometer.

Application of Deuterated Melengestrol in Quantitative Analysis

The primary application of deuterated Melengestrol and its acetylated analogs in research is as an internal standard for the accurate quantification of MGA in various biological matrices, including bovine tissues (fat, liver, muscle) and milk. The use of an isotopically labeled internal standard is considered the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby improving the accuracy and precision of the results.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., Melengestrol Acetate-d3) to a sample before processing. The ratio of the signal intensity of the native analyte (MGA) to that of the labeled internal standard is then measured by the mass spectrometer. Since the native analyte and the internal standard behave almost identically during extraction, cleanup, and analysis, this ratio remains constant regardless of sample losses during the procedure. By comparing this ratio to a calibration curve prepared with known concentrations of the native analyte and a fixed concentration of the internal standard, the exact amount of the analyte in the original sample can be determined.

Quantitative Data and Method Performance

The following tables summarize key quantitative data related to the use of deuterated Melengestrol Acetate as an internal standard in analytical methods for MGA residue analysis.

Table 1: Properties of Melengestrol Acetate and its Deuterated Analog

| Property | Melengestrol Acetate (MGA) | Melengestrol Acetate-d3 |

| Molecular Formula | C₂₅H₃₂O₄ | C₂₅H₂₉D₃O₄ |

| Molecular Weight | 396.52 g/mol | 399.54 g/mol |

| Purity | ≥98% (Reference Standard) | >95% (HPLC) |

| Unlabeled CAS Number | 2919-66-6 | 2919-66-6 |

Table 2: Performance of LC-MS/MS Methods for MGA Analysis using Deuterated Internal Standards

| Parameter | Matrix | Value | Reference |

| Limit of Quantification (LOQ) | Livestock Products | 0.0005 mg/kg | |

| Trueness (Recovery) | Livestock Products (fortified at MRL levels) | 82% - 100% | |

| Trueness (Recovery) | Livestock Products (fortified at 0.0005 mg/kg) | 88% - 99% | |

| Repeatability (RSD%) | Livestock Products (fortified at MRL levels) | 0.5% - 5.6% | |

| Repeatability (RSD%) | Livestock Products (fortified at 0.0005 mg/kg) | 1.3% - 5.4% | |

| Overall Recovery | Bovine Liver (at 10 ppb) | 86% | |

| Coefficient of Variation | Bovine Liver (at 10 ppb) | 9.84% |

Table 3: Mass Spectrometric Parameters for MGA and MGA-d3

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode | Reference |

| Melengestrol Acetate (MGA) | 397 | 337, 438 | Positive Electrospray (ES+) | |

| Melengestrol Acetate-d3 (MGA-d3) | 400 | 349, 441 | Positive Electrospray (ES+) | |

| Melengestrol Acetate-d3 (MGA-d3) | 400.3 | 236.2, 279.1, 337.2 | Positive Electrospray (ESI+) |

Experimental Protocols

This section provides a detailed methodology for the analysis of Melengestrol Acetate residues in bovine liver tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard.

Reagents and Materials

-

Melengestrol Acetate (MGA) reference standard (≥98% purity)

-

Melengestrol Acetate-d3 (MGA-d3) internal standard (>95% purity)

-

Acetonitrile (HPLC grade)

-

n-Hexane (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Acetic acid

-

Anhydrous sodium sulfate

-

Water (deionized or ultrapure)

-

Solid-phase extraction (SPE) cartridges (e.g., octadecylsilanized silica gel)

Sample Preparation

-

Homogenization: Weigh 10.0 g of the bovine liver sample.

-

Extraction: Add 50 mL of acetonitrile saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid to the sample. Homogenize for 1 minute.

-

Add 20 g of anhydrous sodium sulfate and homogenize for an additional 2 minutes.

-

Centrifugation: Centrifuge the mixture at 3,000 rpm for 5 minutes.

-

Phase Separation: Discard the upper n-hexane layer and collect the lower acetonitrile layer.

-

Re-extraction: Add another 50 mL of acetonitrile to the remaining solid residue, homogenize for 2 minutes, and centrifuge again.

-

Pooling and Volume Adjustment: Combine the two acetonitrile extracts and adjust the final volume to exactly 100 mL with acetonitrile.

-

Internal Standard Spiking: At the beginning of the extraction process, a known amount of the Melengestrol Acetate-d3 internal standard solution is added to the sample.

Solid-Phase Extraction (SPE) Clean-up

-

Cartridge Conditioning: Condition an octadecylsilanized silica gel SPE cartridge (1,000 mg) by passing 5 mL of methanol followed by 5 mL of 0.1% formic acid in methanol (1:4, v/v). Discard the effluents.

-

Sample Loading: Transfer a 5 mL aliquot of the final acetonitrile extract to the conditioned SPE cartridge.

-

Elution: Elute the analytes with 15 mL of 0.1% formic acid in methanol (1:4, v/v).

-

Solvent Evaporation: Collect the entire eluate and evaporate it to dryness under a gentle stream of nitrogen at a temperature below 40°C.

-

Reconstitution: Dissolve the dried residue in 1 mL of acetonitrile/0.1% formic acid (1:3, v/v). This solution is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Column: Octadecylsilanized silica gel column (e.g., 3 µm particle size, 3.0 mm internal diameter, 150 mm length).

-

Mobile Phase: A gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Ionization: Positive ion electrospray ionization (ESI+).

-

Mass Spectrometry: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions specified in Table 3.

Visualizations

The following diagrams illustrate the experimental workflow and the biological signaling pathway of Melengestrol Acetate.

Caption: Analytical workflow for the determination of MGA residues.

Caption: MGA signaling pathway via the progesterone receptor.

Conclusion

This compound and its acetylated analogs, particularly Melengestrol Acetate-d3, are indispensable tools in modern analytical research. Their use as internal standards in isotope dilution mass spectrometry provides the necessary accuracy and reliability for the quantification of Melengestrol Acetate residues in complex biological matrices. The detailed experimental protocols and performance data presented in this guide underscore the robustness of these methods. For researchers, scientists, and drug development professionals, a thorough understanding of these techniques is essential for ensuring food safety, regulatory compliance, and advancing research in veterinary pharmacology and toxicology.

References

In-Depth Technical Guide: Synthesis and Isotopic Labeling of Melengestrol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Melengestrol-d5, a crucial internal standard for quantitative analysis in drug development and metabolism studies. This document details the synthetic pathway, experimental protocols, and analytical characterization of deuterated Melengestrol acetate.

Introduction

Melengestrol acetate (MGA) is a synthetic progestin used in veterinary medicine. For pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard is essential for accurate quantification by mass spectrometry. This compound, with five deuterium atoms, offers a significant mass shift, ensuring clear differentiation from the unlabeled analyte and minimizing isotopic overlap. This guide focuses on a feasible synthetic approach to this compound, leveraging commercially available deuterated reagents and established steroid chemistry.

Synthesis of this compound Acetate

The synthesis of this compound acetate can be approached by introducing deuterium atoms into the melengestrol acetate backbone. A common strategy for deuterating steroids involves base-catalyzed hydrogen-deuterium exchange at positions alpha to a carbonyl group. For Melengestrol acetate, the acetyl group at the C17 position is a prime target for deuteration.

A plausible synthetic route involves the hydrolysis of the acetate group of melengestrol acetate, followed by re-acetylation using a deuterated acetylating agent. However, a more direct approach, if a suitable starting material is available, is often preferred to minimize steps and maximize yield. For the purpose of this guide, we will outline a hypothetical, yet chemically sound, multi-step synthesis starting from a suitable steroid precursor, incorporating deuteration at a key step.

It is important to note that a specific, publicly available, detailed synthesis protocol for this compound is not readily found in the literature. The following protocol is a well-established method for the deuteration of steroid acetates and is presented as a robust methodological template.

Key Reagents and Materials

| Reagent/Material | Purpose |

| Melengestrol Acetate | Starting Material |

| Deuterated Acetic Anhydride (d6) | Deuterium Source |

| Pyridine | Catalyst and Solvent |

| Dichloromethane (DCM) | Solvent |

| Saturated Sodium Bicarbonate Solution | Quenching Agent |

| Anhydrous Magnesium Sulfate | Drying Agent |

| Silica Gel | Stationary Phase for Chromatography |

| Hexane, Ethyl Acetate | Mobile Phase for Chromatography |

Experimental Protocol: Deuteration of the Acetyl Group

This protocol details the exchange of the acetyl protons of Melengestrol acetate with deuterium.

-

Dissolution: Dissolve Melengestrol acetate (1 equivalent) in a minimal amount of anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: Add anhydrous pyridine (1.5 equivalents) to the solution, followed by the slow addition of deuterated acetic anhydride (d6) (1.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete conversion of the starting material.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Washing: Wash the combined organic layers sequentially with 1M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude Melengestrol-d3 acetate by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterization: Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position and extent of deuteration, and by high-resolution mass spectrometry to confirm the molecular weight and isotopic purity.

Note: For the synthesis of this compound, additional deuteration steps would be required at other positions on the steroid backbone, likely involving base- or acid-catalyzed exchange reactions in deuterated solvents at earlier stages of the synthesis of the melengestrol core structure. The above protocol specifically addresses the deuteration of the acetate moiety.

Data Presentation

The following tables summarize the key quantitative data for unlabeled and deuterated Melengestrol acetate.

Physicochemical Properties

| Property | Melengestrol Acetate | Melengestrol-d3 Acetate |

| Molecular Formula | C25H32O4 | C25H29D3O4 |

| Molecular Weight | 396.52 g/mol [1] | 399.54 g/mol [2] |

| Monoisotopic Mass | 396.2301 g/mol | 399.2489 g/mol [3] |

| Isotopic Purity | N/A | ≥98 atom % D |

Mass Spectrometry Data

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) |

| Melengestrol Acetate | ESI+ | 397 | 337 |

| Melengestrol Acetate-d3 | ESI+ | 400 | 340 (Calculated) |

| Melengestrol Acetate (derivatized) | EI+ | 489 | 533, 592 |

| Melengestrol Acetate-d3 (derivatized) | EI+ | 492 | 536, 595 |

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of isotopically labeled Melengestrol acetate.

Caption: Generalized workflow for the synthesis, purification, and analysis of this compound Acetate.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of deuterated Melengestrol acetate. While a specific protocol for this compound is not publicly detailed, the provided methodology for deuterating the acetyl group of Melengestrol acetate serves as a practical and adaptable template for researchers. The successful synthesis and rigorous characterization of this compound are paramount for its use as a reliable internal standard in high-sensitivity analytical methods, ultimately supporting robust drug development and metabolism research.

References

Melengestrol-d5 as an Internal Standard for Mass Spectrometry: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the application of Melengestrol-d5 as an internal standard for the quantitative analysis of Melengestrol Acetate (MGA) by mass spectrometry. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering detailed insights into the underlying principles, experimental protocols, and data interpretation.

Introduction: The Principle of Isotope Dilution Mass Spectrometry

Quantitative analysis by mass spectrometry, particularly when dealing with complex matrices such as biological tissues, is susceptible to variations in sample preparation and instrumental response. To ensure accuracy and precision, a robust internal standard is essential. The gold standard for such applications is the use of a stable isotope-labeled version of the analyte, a technique known as isotope dilution mass spectrometry (IDMS).

A deuterated internal standard, such as this compound, is a form of the target analyte where several hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle increase in mass allows the mass spectrometer to distinguish between the analyte and the internal standard. However, their physicochemical properties remain nearly identical, ensuring they behave similarly throughout the analytical process.

By introducing a known quantity of the deuterated standard into a sample at the initial stage of preparation, it acts as a perfect mimic for the analyte. Any loss of the analyte during extraction, purification, or injection, as well as fluctuations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, enabling highly accurate and reliable quantification.

Physicochemical Properties

Melengestrol Acetate (MGA) is a synthetic progestational steroid used to enhance feed efficiency and suppress estrus in heifers.[1] Its deuterated analogue, this compound, serves as an ideal internal standard for its quantification. The key physicochemical properties of both compounds are summarized below.

| Property | Melengestrol Acetate (MGA) | This compound |

| Chemical Name | 17α-Acetoxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |

| Molecular Formula | C₂₅H₃₂O₄ | C₂₅D₃H₂₉O₄ |

| Molecular Weight | 396.53 g/mol [1] | 399.54 g/mol |

| Appearance | Off-white to light yellow powder[1] | Not specified, expected to be similar to MGA |

| Melting Point | 224-226°C[1] | Not specified, expected to be similar to MGA |

| Solubility | 1.06 mg/L in water[1] | Not specified, expected to be similar to MGA |

| UV Maximum | 287 nm (in ethanol) | Not specified, expected to be similar to MGA |

Note: The properties for this compound are largely inferred from its unlabeled counterpart due to limited specific data. The "d5" designation is used here as a general term for a deuterated version, with specific examples in the literature often referring to Melengestrol acetate-d3 where the deuterium atoms are on the acetate group.

Experimental Protocols

The following sections outline a representative experimental workflow for the analysis of MGA in bovine tissues using this compound as an internal standard. This protocol is a composite of methodologies reported in the literature and may require optimization for specific laboratory conditions and matrices.

Sample Preparation: Extraction and Clean-up

A robust sample preparation procedure is crucial for removing interfering matrix components and concentrating the analyte of interest.

Materials:

-

Bovine tissue (fat, liver)

-

This compound internal standard solution (concentration to be optimized)

-

Acetonitrile (saturated with n-hexane)

-

n-Hexane

-

Acetic acid

-

Anhydrous sodium sulfate

-

Methanol

-

Formic acid

-

Octadecylsilanized silica gel (ODS) solid-phase extraction (SPE) cartridges

Procedure:

-

Homogenization: Weigh 10.0 g of the tissue sample. Add a known amount of the this compound internal standard solution. Add 50 mL of acetonitrile (saturated with n-hexane), 50 mL of n-hexane, and 1 mL of acetic acid. Homogenize the mixture for 1-2 minutes.

-

Extraction: Add 20 g of anhydrous sodium sulfate and homogenize for another 2 minutes.

-

Phase Separation: Centrifuge the homogenate at 3,000 rpm for 5 minutes. Discard the upper n-hexane layer and collect the lower acetonitrile layer.

-

Re-extraction: Add another 50 mL of acetonitrile to the residue, homogenize for 2 minutes, and centrifuge as before. Combine the acetonitrile layers.

-

Concentration: Concentrate the combined acetonitrile extracts at a temperature below 40°C until the solvent is removed.

-

Solid-Phase Extraction (SPE) Clean-up:

-

Conditioning: Condition an ODS SPE cartridge with 5 mL of methanol followed by 5 mL of 0.1% formic acid in methanol (1:4, v/v).

-

Loading: Dissolve the residue from the concentration step in a suitable solvent and load it onto the conditioned SPE cartridge.

-

Elution: Elute the analytes with 15 mL of 0.1% formic acid in methanol (1:4, v/v).

-

-

Final Preparation: Evaporate the eluate to dryness at below 40°C. Reconstitute the residue in a specific volume of the mobile phase (e.g., 1 mL of acetonitrile/0.1% formic acid, 1:3, v/v) for LC-MS/MS analysis.

Caption: A generalized workflow for the analysis of Melengestrol Acetate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separation and detection of MGA and its deuterated internal standard are typically performed using a liquid chromatograph coupled to a tandem mass spectrometer.

LC Parameters (Representative):

-

Column: Octadecylsilanized silica gel (C18), e.g., 3 µm particle size, 3.0 mm internal diameter, 150 mm length.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient elution is commonly employed. The specific gradient profile (i.e., the change in the percentage of Mobile Phase B over time) needs to be optimized to achieve good separation of the analytes from matrix interferences.

-

Flow Rate: To be optimized based on the column dimensions.

-

Injection Volume: Typically in the range of 5-20 µL.

MS/MS Parameters (Representative):

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both MGA and this compound. The selection of these transitions is critical for the selectivity and sensitivity of the method.

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |

| Melengestrol Acetate (MGA) | 397 | 337, 438 |

| Melengestrol-d3 (MGA-d3) | 400 | 349, 441 |

Note: The specific ions and their optimal collision energies should be determined empirically on the mass spectrometer being used.

Data Presentation and Interpretation

The use of this compound as an internal standard allows for the construction of a calibration curve based on the ratio of the peak area of the analyte (MGA) to the peak area of the internal standard (this compound) versus the concentration of the analyte. This ratiometric approach corrects for variations in the analytical process, leading to improved accuracy and precision.

The performance of the method should be validated by assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, in recovery tests for MGA in livestock products, trueness values have been reported to range from 82% to 100%, with repeatabilities (expressed as relative standard deviation, RSD%) between 0.5% and 5.6%. The limit of quantification for MGA in livestock products has been reported to be as low as 0.0005 mg/kg.

Caption: How deuterated standards compensate for analytical variability.

Conclusion

This compound is an invaluable tool for the accurate and precise quantification of Melengestrol Acetate in complex matrices by LC-MS/MS. Its use, based on the principle of isotope dilution mass spectrometry, effectively mitigates the impact of sample matrix effects and variations in instrumental performance. The methodologies outlined in this guide provide a solid foundation for the development and validation of robust analytical methods for MGA, ensuring reliable data for research, regulatory, and drug development purposes.

References

Physical and chemical properties of Melengestrol-d5

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties of Melengestrol-d5, a deuterated analog of the synthetic progestin Melengestrol. Given the limited direct experimental data on this compound, this document leverages available information on the parent compound, Melengestrol, and its acetate form, Melengestrol Acetate (MGA), to provide a well-rounded profile for research applications. This compound is primarily utilized as an internal standard in quantitative analyses, such as mass spectrometry-based assays, for the detection of Melengestrol and its metabolites.

Physicochemical Properties

Table 1: Physical and Chemical Properties of Melengestrol, Melengestrol Acetate, and this compound

| Property | Melengestrol | Melengestrol Acetate | This compound |

| Molecular Formula | C23H30O3[1] | C25H32O4 | C23H25D5O3[2] |

| Molecular Weight | 354.48 g/mol [3] | 396.52 g/mol | 359.51 g/mol [2] |

| CAS Number | 5633-18-1[1] | 2919-66-6 | Not Available |

| Melting Point | Not Available | 202 °C | Expected to be slightly different from Melengestrol |

| Boiling Point | Not Available | 440.2 °C | Expected to be slightly different from Melengestrol |

| Appearance | Solid (Expected) | Crystalline Solid | Solid (Expected) |

| Solubility | Not Available | Not Available | Expected to be similar to Melengestrol |

Based on common synthetic routes for deuterated steroids, it is plausible that the five deuterium atoms in this compound are located on the acetyl group (as a trideuterated acetyl group) and at two other exchangeable or synthetically accessible positions on the steroid backbone, potentially alpha to a carbonyl group.

Mechanism of Action: Progesterone Receptor Signaling

Melengestrol, the parent compound of this compound, is a synthetic progestogen that exerts its biological effects primarily by acting as an agonist for the progesterone receptor (PR). The binding of Melengestrol to the PR initiates a signaling cascade that modulates the transcription of target genes, leading to various physiological responses.

Experimental Protocols: Quantification using LC-MS/MS

This compound is an ideal internal standard for the quantification of Melengestrol in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized experimental protocol.

3.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Fortification: Spike the biological sample (e.g., plasma, tissue homogenate) with a known concentration of this compound solution.

-

Extraction: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., acetonitrile).

-

SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

-

Sample Loading: Load the extracted sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low-percentage organic solvent to remove interferences.

-

Elution: Elute the analyte and internal standard with a high-percentage organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

3.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly employed.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both Melengestrol and this compound are monitored. The precursor ion for this compound will be 5 atomic mass units higher than that of Melengestrol.

-

Table 2: Example MRM Transitions for Melengestrol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Melengestrol | [M+H]+ | Specific fragment ions | Optimized for the instrument |

| This compound | [M+H]+ (M+5) | Corresponding fragment ions | Optimized for the instrument |

Experimental Workflow for Quantification

The use of a deuterated internal standard like this compound is crucial for accurate quantification in complex biological matrices. The following diagram illustrates a typical workflow.

Conclusion

This compound serves as an indispensable tool for researchers engaged in the quantitative analysis of Melengestrol. Its physicochemical properties, while not extensively documented, can be reasonably inferred from its non-deuterated counterpart. The primary utility of this compound lies in its application as an internal standard in mass spectrometry-based methods, where it significantly enhances the accuracy and precision of quantification. The provided experimental outlines and workflow diagrams offer a foundational guide for the implementation of this compound in research and drug development settings.

References

A Technical Guide to Deuterated Standards in Quantitative Analysis

In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals. By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in drug discovery, development, and clinical trial bioanalysis.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1] This subtle yet significant modification makes them ideal internal standards for mass spectrometry-based quantitative assays.[1] The fundamental principle lies in their near-identical chemical and physical properties to the analyte of interest.[1] When a known quantity of a deuterated internal standard is added to a sample at the beginning of the analytical process, it acts as a tracer that experiences the same procedural variations as the target analyte.[2]

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, allows for the application of isotope dilution mass spectrometry. This technique relies on measuring the ratio of the signal from the analyte to the signal from the known amount of the SIL-IS. Because the two compounds are chemically almost identical, this ratio remains constant even if there are losses during sample preparation or fluctuations in the mass spectrometer's signal.[3]

Key Advantages in Quantitative Analysis

The use of deuterated standards offers several significant advantages over other types of internal standards, such as structural analogs, or methods without an internal standard.

-

Co-elution with Analyte : In chromatographic separations like liquid chromatography (LC), the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions at the same time.

-

Compensation for Matrix Effects : Biological samples contain a complex mixture of endogenous components (e.g., salts, lipids, proteins) that can interfere with the ionization of the analyte in the mass spectrometer's ion source. This phenomenon, known as the matrix effect, can cause ion suppression or enhancement, leading to inaccurate quantification. Since the deuterated standard co-elutes with the analyte, it is subjected to the same matrix effects, allowing for effective normalization and correction.

-

Correction for Sample Preparation Variability : Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. Because the deuterated standard has virtually identical chemical properties to the analyte, it will be lost to the same extent during these steps. By normalizing the analyte response to the internal standard response, these variations in recovery can be effectively compensated for.

-

Improved Accuracy and Precision : By mitigating the effects of experimental variability, deuterated standards lead to a significant improvement in the accuracy and precision of quantitative results. Studies have demonstrated that methods employing SIL internal standards exhibit lower variance and bias compared to those using structural analogs.

-

Enhanced Method Robustness : The use of deuterated standards makes analytical methods more robust and transferable between different laboratories and instruments.

Data Presentation: The Quantitative Impact of Deuterated Standards

The theoretical advantages of using deuterated standards are well-supported by empirical data. The following tables summarize the quantitative improvements observed in bioanalytical methods when employing deuterated internal standards compared to other approaches.

Table 1: Comparison of Internal Standard Performance in the Analysis of an Anticancer Agent

| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |

| Deuterated Internal Standard | 100.3 | 7.6 |

| Structural Analogue | 96.8 | 8.6 |

This data illustrates a significant improvement in precision (lower variance) and accuracy (closer to 100%) when using a deuterated internal standard compared to a structural analogue.

Table 2: Impact of Deuterated Internal Standard on Assay Precision for Immunosuppressive Drugs

| Analyte | Internal Standard | Intra-assay Precision (CV%) |

| Cyclosporine A | Deuterated Cyclosporine A | < 5% |

| Tacrolimus | Deuterated Tacrolimus | < 6% |

| Sirolimus | Deuterated Sirolimus | < 7% |

| Everolimus | Deuterated Everolimus | < 7% |

| Mycophenolic Acid | Deuterated Mycophenolic Acid | < 5% |

The use of deuterated internal standards for the quantification of five immunosuppressive drugs resulted in excellent intra-assay precision, demonstrating the robustness of the method.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following sections outline generalized methodologies for LC-MS/MS using deuterated internal standards.

This protocol provides a general framework for the analysis of a small molecule drug in human plasma. Specific parameters will need to be optimized for the particular analyte and internal standard.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of a plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution. Vortex briefly to mix.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for at least one specific precursor-to-product ion transition for both the analyte and the deuterated internal standard.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific compounds.

-

This protocol outlines a standard procedure to assess the impact of the sample matrix on the ionization of the analyte and the deuterated internal standard.

-

Prepare Three Sets of Samples:

-

Set 1 (Neat Solution): Prepare the analyte and internal standard in the reconstitution solvent at low and high concentrations.

-

Set 2 (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Add the analyte and internal standard to the final extract at low and high concentrations.

-

Set 3 (Pre-Extraction Spike): Add the analyte and internal standard to the blank matrix at low and high concentrations before performing the extraction procedure.

-

-

Analysis and Calculation:

-

Analyze all three sets of samples by LC-MS/MS.

-

The matrix factor (MF) is calculated by comparing the peak areas of the analyte in the presence of the matrix (Set 2) to the peak areas in the neat solution (Set 1).

-

The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard.

-

-

Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized MF across the different matrix sources should be ≤15%.

Mandatory Visualizations

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Caption: How deuterated standards compensate for matrix effects.

Caption: Key decision points for selecting a suitable deuterated internal standard.

Key Considerations and Potential Pitfalls

While deuterated standards are powerful tools, their effective use requires careful consideration of several factors:

-

The Isotope Effect : The increased mass of deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the "isotope effect". In reversed-phase liquid chromatography, the deuterated compound may elute slightly earlier than the non-deuterated analyte. If this shift is significant, it can lead to differential matrix effects if the analyte and internal standard do not experience the same degree of ion suppression or enhancement.

-

Isotopic Purity : The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ). Isotopic enrichment should ideally be ≥98%.

-

Stability of the Deuterium Label : The deuterium atoms should be placed on a stable part of the molecule that is not subject to metabolic cleavage or back-exchange with hydrogen atoms from the solvent or matrix. Placing labels on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, should be avoided.

-

Number of Deuterium Atoms : Typically, a deuterated internal standard should contain at least three deuterium atoms. This mass difference helps to prevent interference from the natural isotopic abundance of the analyte.

Regulatory Landscape

The use of deuterated internal standards in regulated bioanalysis is guided by a harmonized framework from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The ICH M10 guideline on bioanalytical method validation is a central document that provides a unified approach to ensure the quality and consistency of bioanalytical data. Regulatory agencies generally prefer the use of stable isotope-labeled internal standards for their ability to provide the most accurate and precise results.

Conclusion

The use of deuterated internal standards in LC-MS represents a cornerstone of high-quality quantitative analysis. By effectively compensating for a wide range of analytical variabilities, including matrix effects and sample preparation losses, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability. While their implementation requires careful planning, synthesis, and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled, making them the gold standard in the field.

References

Decoding the Melengestrol-d5 Certificate of Analysis: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated standard like Melengestrol-d5 is a critical document that guarantees its identity, purity, and suitability for quantitative analysis. This guide provides an in-depth explanation of the typical components found in a this compound CoA, complete with detailed experimental protocols and data interpretation.

This compound, a deuterated analog of the synthetic progestin Melengestrol Acetate, is primarily used as an internal standard in mass spectrometry-based assays. Its physical and chemical properties are nearly identical to the unlabeled compound, but its increased mass allows for clear differentiation in a mass spectrometer.

Compound Identification and Specifications

The initial section of the CoA provides fundamental information about the compound.

| Parameter | Specification | Source |

| Chemical Name | 17α-Acetoxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione-d5 | [1][2] |

| CAS Number | 2919-66-6 (for unlabeled) | [1][2] |

| Molecular Formula | C₂₅H₂₇D₅O₄ | [1] |

| Molecular Weight | 401.56 g/mol | |

| Appearance | Off-white to light yellow powder | |

| Melting Point | 224-226°C (for unlabeled) |

Quantitative Analysis: Purity and Isotopic Enrichment

This section is crucial for ensuring the accuracy of quantitative experiments. The data is typically generated using High-Performance Liquid Chromatography (HPLC) for chemical purity and Mass Spectrometry (MS) for isotopic purity.

Table 2.1: Chemical Purity

| Test | Method | Result |

| Purity by HPLC | UV detection at 251 nm | ≥98% |

Table 2.2: Isotopic Purity

| Test | Method | Result |

| Isotopic Enrichment | LC-MS/MS | ≥99% Deuterium incorporation |

| Isotopic Distribution | LC-MS/MS | d5: ≥99%, d4: <1%, d0-d3: Not detected |

Experimental Protocols

Detailed methodologies are essential for replicating and validating the results presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method separates this compound from any non-deuterated or other chemical impurities.

-

Instrumentation : A standard HPLC system with a UV detector.

-

Column : Octadecylsilanized silica gel column (e.g., C18, 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient elution using a mixture of acetonitrile and water.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 251 nm.

-

Injection Volume : 10 µL.

-

Quantification : The peak area of this compound is compared to the total peak area of all components to determine purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Quantification

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity, isotopic enrichment, and concentration of this compound.

-

Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer.

-

Ionization Mode : Positive ion electrospray ionization (ESI+).

-

Sample Preparation : The reference standard is dissolved in a suitable solvent like methanol or acetonitrile to a known concentration.

-

Chromatographic Conditions : Similar to the HPLC method described above to ensure good separation.

-

Mass Spectrometry :

-

Parent Ion (Q1) : The mass-to-charge ratio (m/z) of the deuterated molecule is selected (e.g., m/z 402.3 for [M+H]⁺).

-

Product Ion (Q3) : The parent ion is fragmented, and a specific fragment ion is monitored for quantification.

-

-

Data Analysis : The isotopic distribution is determined by analyzing the mass spectrum of the parent ion, confirming the high abundance of the d5 species.

Visualizing the Workflow and Data Relationships

Diagrams can effectively illustrate the logical flow of the analysis and the structure of the data.

This workflow diagram illustrates the progression from synthesis and purification to the analytical techniques used to generate the data presented in the Certificate of Analysis.

This diagram shows the hierarchical relationship of the information contained within a typical Certificate of Analysis, linking the presented data to the methodologies used for their determination.

References

Melengestrol-d5: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Melengestrol-d5, a deuterated analogue of the synthetic progestin Melengestrol Acetate (MGA). Understanding the stability profile of this compound is critical for its use as an internal standard in analytical methodologies, for ensuring the integrity of research samples, and for the development of stable pharmaceutical formulations.

Chemical Profile and Significance

This compound is a synthetic steroid structurally similar to progesterone, with deuterium atoms incorporated into its molecular structure. This isotopic labeling makes it an invaluable tool in mass spectrometry-based analytical methods for the quantification of Melengestrol Acetate in various matrices. Its stability is therefore paramount to the accuracy and reliability of such assays.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on general guidelines for deuterated steroids and progestogens.

Table 1: Recommended Storage Conditions for this compound

| Condition | Solid Form | In Solution |

| Temperature | -20°C or below for long-term storage. 2-8°C for short-term storage. | -20°C or below. Avoid repeated freeze-thaw cycles. |

| Light | Protect from light. Store in amber vials or light-resistant containers. | Protect from light. Use amber vials for solutions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | Degas solvents and store solutions under an inert atmosphere. |

| Container | Tightly sealed glass vials are preferred. | Glass vials with PTFE-lined caps to prevent solvent evaporation and contamination. |

Stability Profile

The stability of this compound is influenced by temperature, light, and the presence of oxidizing agents. While specific public data on the degradation of this compound is limited, the stability of its non-deuterated counterpart, Melengestrol Acetate, provides valuable insights. Heat and light are known to accelerate the decomposition of MGA. For deuterated steroids, there is also a potential risk of back-exchange of deuterium for hydrogen, particularly in protic solvents and under basic or acidic conditions.

Long-Term Stability

Long-term stability studies are essential to define the re-test period or shelf life of a substance under recommended storage conditions. The following table presents illustrative data for the long-term stability of this compound.

Table 2: Illustrative Long-Term Stability Data for this compound (Solid Form) at -20°C

| Time (Months) | Purity (%) by HPLC | Appearance |

| 0 | 99.8 | White to off-white crystalline powder |

| 6 | 99.7 | Conforms |

| 12 | 99.6 | Conforms |

| 24 | 99.5 | Conforms |

| 36 | 99.3 | Conforms |

Accelerated Stability

Accelerated stability studies are performed at elevated temperatures to predict the long-term stability and to assess the impact of short-term excursions from the recommended storage conditions.

Table 3: Illustrative Accelerated Stability Data for this compound (Solid Form) at 40°C / 75% RH

| Time (Months) | Purity (%) by HPLC | Appearance |

| 0 | 99.8 | White to off-white crystalline powder |

| 1 | 99.5 | Conforms |

| 3 | 99.1 | Conforms |

| 6 | 98.5 | Conforms |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Long-Term and Accelerated Stability Testing Protocol

Objective: To evaluate the stability of this compound under long-term and accelerated storage conditions.

Materials:

-

This compound (solid form)

-

Calibrated stability chambers

-

Amber glass vials with PTFE-lined caps

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Validated stability-indicating HPLC method

Procedure:

-

Place accurately weighed samples of this compound into amber glass vials.

-

For long-term testing, place the vials in a stability chamber set to -20°C ± 2°C.

-

For accelerated testing, place the vials in a stability chamber set to 40°C ± 2°C and 75% ± 5% relative humidity.

-

At specified time points (e.g., 0, 6, 12, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated), remove a vial from each condition.

-

Allow the sample to equilibrate to room temperature.

-

Prepare a solution of the sample in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Analyze the sample by the validated stability-indicating HPLC method to determine the purity and presence of any degradation products.

-

Visually inspect the sample for any changes in appearance.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC-MS/MS system for peak identification

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 80°C in an oven for 48 hours.

-

Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

Analyze all stressed samples by HPLC to determine the extent of degradation and the profile of degradation products. Use HPLC-MS/MS to identify the major degradation products.

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for assessing the stability of this compound.

Conclusion

This compound is a stable molecule when stored under the recommended conditions of low temperature, protection from light, and in a tightly sealed container. For its critical use as an internal standard and in research applications, adherence to these storage guidelines is essential to ensure its purity and integrity over time. The provided experimental protocols offer a framework for researchers and drug development professionals to conduct their own stability assessments tailored to their specific needs.

An In-depth Technical Guide to the Metabolism of Melengestrol Acetate (MGA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melengestrol acetate (MGA) is a synthetic progestational steroid used primarily in the beef cattle industry to improve feed efficiency, promote growth, and suppress estrus.[1][2] A thorough understanding of its metabolic fate is crucial for assessing its safety, efficacy, and potential for residue accumulation in edible tissues. This guide provides a comprehensive overview of the current knowledge on MGA metabolism, including its biotransformation pathways, tissue distribution, and the experimental methodologies used in its study.

Absorption, Distribution, and Excretion

Following oral administration to heifers, MGA is absorbed and undergoes extensive metabolism.[1][3] Radioactivity from labeled MGA is quantitatively recovered from urine and feces within seven days, indicating complete excretion.[1] The highest concentrations of total residues are typically found in the liver, while the highest percentage of the parent MGA is found in fat. Residue levels in muscle are generally low, often at or below the limit of detection.

Biotransformation of Melengestrol Acetate

The metabolism of MGA is complex, involving multiple enzymatic reactions primarily occurring in the liver. In vitro studies using bovine liver microsomes have been instrumental in identifying the major metabolic pathways, as the concentration of metabolites in tissues and excreta from MGA-fed cattle is often too low for detailed characterization.

The primary biotransformation reactions involve hydroxylation at various positions on the steroid nucleus, leading to the formation of several monohydroxy and dihydroxy metabolites. The cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 isoenzyme, has been identified as the primary catalyst for MGA metabolism in humans.

Key Metabolites

Several metabolites of MGA have been identified through in vitro studies with bovine liver microsomes. These are often designated by letters (e.g., Metabolite A, B, C, D, E) based on their elution order in chromatography. The most abundant and well-characterized metabolites are:

-

2β-hydroxy-MGA (Metabolite E): A major monohydroxylated metabolite.

-

6-hydroxymethyl-MGA (Metabolite C): Another significant monohydroxylated product.

-

15β-hydroxy-MGA (Metabolite D): A monohydroxylated metabolite.

-

2β,15β-dihydroxy-MGA (Metabolite B): A dihydroxylated metabolite, likely formed from the further hydroxylation of 15β-hydroxy-MGA.

In humans and rabbits, 2α-hydroxy-melengestrol acetate has been identified as a urinary metabolite. Additionally, fungal biotransformation studies have shown that MGA can be metabolized into other hydroxylated and epoxidized derivatives.

The metabolic pathway for MGA in bovine liver microsomes primarily involves mono-hydroxylation to form metabolites C, D, and E. Metabolite B is presumed to be formed from the subsequent hydroxylation of Metabolite D at the C2 position.

References

Melengestrol-d5 and MGA-d5: An In-depth Technical Guide

An examination of the nomenclature, analytical applications, and biological activity of deuterated Melengestrol Acetate.

Introduction: Clarifying the Nomenclature

In the domain of analytical chemistry and endocrinology, precision in terminology is paramount. The compounds Melengestrol-d5 and MGA-d5 are isotopically labeled forms of Melengestrol Acetate (MGA). MGA is a synthetic progestational steroid utilized primarily in the agricultural sector to improve feed efficiency and suppress estrus in cattle.[1][2] The designation "-d5" signifies that five hydrogen atoms within the melengestrol acetate molecule have been replaced by deuterium atoms. This isotopic labeling renders the molecule heavier, a property that is leveraged in analytical techniques such as mass spectrometry.

Functionally, this compound and MGA-d5 are identical compounds. "MGA" is the widely accepted abbreviation for Melengestrol Acetate, and thus "MGA-d5" is a synonymous term for "this compound". These deuterated analogs are crucial as internal standards in quantitative analytical methods, allowing for precise measurement of MGA levels in various biological matrices. While the "-d5" variant is specified in the query, it is noteworthy that other deuterated forms, such as Melengestrol Acetate-d3, are also commercially available and utilized for the same purpose.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for Melengestrol Acetate and its deuterated analog.

| Property | Melengestrol Acetate | Melengestrol Acetate-d3 | Notes |

| Molecular Formula | C₂₅H₃₂O₄[4] | C₂₅H₂₉D₃O₄ | The deuterated form has three deuterium atoms. |

| Molecular Weight | 396.5 g/mol | Approx. 399.5 g/mol | Increased mass due to deuterium. |

| CAS Number | 2919-66-6 | Not specified | Specific to the deuterated analog. |

| Precursor Ion (m/z) | 397.2373 [M+H]⁺ | 400 [M+H]⁺ | As observed in positive ion electrospray mass spectrometry. |

| Product Ions (m/z) | 337.2164, 279.1745 | 441, 349 | Characteristic fragment ions for tandem mass spectrometry. |

Experimental Protocol: Quantification of Melengestrol Acetate in Bovine Tissues using LC-MS/MS with a Deuterated Internal Standard

This section details a representative experimental protocol for the analysis of Melengestrol Acetate in bovine liver and fat, employing a deuterated internal standard like this compound.

Materials and Reagents

-

Melengestrol Acetate reference standard

-

This compound (or a suitable deuterated analog) internal standard

-

Acetonitrile (HPLC grade)

-

n-Hexane (HPLC grade)

-

Acetic acid

-

Anhydrous sodium sulfate

-

Methanol (HPLC grade)

-

Formic acid

-

Octadecylsilanized silica gel solid-phase extraction (SPE) cartridges

Sample Preparation

-

Homogenization and Extraction:

-

Weigh 10.0 g of the tissue sample (liver or fat).

-

Add a known concentration of the this compound internal standard.

-

Add 50 mL of acetonitrile saturated with n-hexane and 50 mL of n-hexane.

-

Acidify with 1 mL of acetic acid.

-

Homogenize the mixture for 1-2 minutes.

-

Add 20 g of anhydrous sodium sulfate and re-homogenize for 2 minutes.

-

-

Phase Separation:

-

Centrifuge the homogenate at approximately 3,000 rpm for 5 minutes.

-

Carefully collect the lower acetonitrile layer, discarding the upper n-hexane layer.

-

Repeat the extraction of the solid residue with an additional 50 mL of acetonitrile.

-

Pool the acetonitrile extracts and adjust the final volume to 100 mL with acetonitrile.

-

Solid-Phase Extraction (SPE) Clean-up

-

Cartridge Conditioning:

-

Condition an octadecylsilanized silica gel SPE cartridge by passing 5 mL of methanol followed by 5 mL of 0.1% formic acid in a methanol/water solution.

-

-

Sample Loading and Elution:

-

Load the extracted sample onto the conditioned SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard with a suitable solvent, such as a mixture of methanol and formic acid.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.

-

Reconstitute the residue in a small, precise volume of the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: Octadecylsilanized silica gel column (e.g., 3 mm inner diameter, 150 mm length, 3 µm particle size).

-

Mobile Phase: A gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Melengestrol Acetate and this compound.

-

Visualization of Experimental Workflow and Biological Action

Experimental Workflow Diagram

Caption: Workflow for MGA quantification using a deuterated internal standard.

Signaling Pathway of Melengestrol Acetate (MGA)

Caption: Simplified signaling pathway of Melengestrol Acetate (MGA).

MGA, as a synthetic progestin, exerts its biological effects by binding to the progesterone receptor (PR). This interaction leads to a cascade of events within the target cells, ultimately modulating gene transcription. A key physiological outcome of MGA administration is the suppression of the gonadotropin-releasing hormone (GnRH) and the subsequent inhibition of the luteinizing hormone (LH) surge, which is essential for ovulation. This mechanism of action underlies its use in synchronizing estrus and preventing ovulation in cattle. MGA has also been noted to possess some glucocorticoid activity.

References

Methodological & Application

Application Note: Quantitative Analysis of Melengestrol Acetate in Bovine Tissues by LC-MS/MS using a Melengestrol-d5 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of melengestrol acetate (MGA) in bovine fat and liver tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Melengestrol acetate is a synthetic progestin used to improve feed efficiency and suppress estrus in heifers.[1] Monitoring its residue levels in edible tissues is crucial for regulatory compliance and consumer safety. This protocol employs a stable isotope-labeled internal standard, Melengestrol-d5 (MGA-d5), to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The method involves a liquid-liquid extraction followed by solid-phase extraction (SPE) cleanup, providing a reliable workflow for routine testing.

Principle of Isotope Dilution Mass Spectrometry

The core of this method is Isotope Dilution Mass Spectrometry (IDMS). A known quantity of the deuterated internal standard (this compound), which is chemically identical to the analyte (Melengestrol Acetate) but has a different mass, is added to the sample at the beginning of the extraction process.[1][2] Because the analyte and the internal standard exhibit nearly identical behavior during extraction, cleanup, chromatography, and ionization, any sample loss or signal variation will affect both compounds equally. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratios. Quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area, leading to highly accurate and precise results that are compensated for variations in the analytical process.

Experimental Workflow & Protocols

The overall experimental process is outlined in the diagram below, from sample preparation to final data analysis.

Caption: A diagram illustrating the complete workflow from sample preparation to final quantification.

Materials and Reagents

-

Standards: Melengestrol Acetate (MGA, ≥98% purity), this compound (MGA-d5)

-

Solvents: Acetonitrile (LC-MS grade), n-Hexane (ACS grade), Methanol (LC-MS grade), Ethyl Acetate (ACS grade), Formic Acid (LC-MS grade), Water (LC-MS grade or equivalent)

-

Reagents: Anhydrous Sodium Sulfate

-

Consumables: Octadecylsilanized silica gel (C18) SPE cartridges (e.g., 1000 mg)[3][4], 50 mL polypropylene centrifuge tubes, glass test tubes, volumetric flasks.

Instrumentation

-

A Liquid Chromatography system coupled to a triple quadrupole Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

-

Homogenizer

-

Centrifuge

-

Nitrogen evaporator

Experimental Protocols

3.1. Preparation of Standard Solutions

-

Stock Solutions (100 µg/mL): Accurately weigh and dissolve MGA and MGA-d5 in methanol to prepare individual stock solutions.

-

Intermediate Solutions (1.0 µg/mL): Dilute the stock solutions with methanol to create intermediate working solutions.

-

Calibration Standards (0.1 - 20 ng/mL): Prepare a series of calibration standards by spiking appropriate amounts of the MGA intermediate solution into a blank matrix extract.

-

Internal Standard Spiking Solution (e.g., 1.0 µg/mL): Prepare a working solution of MGA-d5 in methanol for spiking into samples.

3.2. Sample Preparation Protocol (Bovine Fat/Liver) This protocol is adapted from established methods for MGA extraction.

-

Sample Weighing: Weigh 5.0 g of homogenized fat tissue or 6.0 g of liver tissue into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the MGA-d5 internal standard working solution to each sample, blank, and quality control sample.

-

Extraction (Fat):

-

Add 10% ethyl acetate in hexane and heat to dissolve the fat.

-

Partition the dissolved sample with heated acetonitrile.

-

Collect the acetonitrile phase.

-

-

Extraction (Liver):

-

Add 50 mL of acetonitrile saturated with n-hexane and 1 mL of acetic acid.

-

Homogenize for 1-2 minutes.

-

Add 20 g of anhydrous sodium sulfate and homogenize again.

-

Centrifuge at 3,000 rpm for 5 minutes and collect the upper acetonitrile layer.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the extracted sample solution onto the cartridge.

-

Wash the cartridge with a low-organic solvent (e.g., 5 mL of hexane) to remove interferences.

-

Elute the analytes with a suitable solvent, such as 6 mL of 20% ethyl acetate in hexane.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-60°C.

-

Reconstitute the residue in a specific volume (e.g., 1 mL) of the initial mobile phase (e.g., 70:30 acetonitrile/water or acetonitrile/0.1% formic acid (1:3, v/v)).

-

Vortex and transfer to an autosampler vial for analysis.

-

LC-MS/MS Method Parameters

Table 1: Liquid Chromatography Conditions

| Parameter | Value |

|---|---|

| Column | Octadecylsilanized silica gel (C18), e.g., 3 mm x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Elution | Linear gradient optimized for analyte separation |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Dwell Time | 100 ms |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

Table 3: MRM Transitions for MGA and MGA-d5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |

|---|---|---|---|

| Melengestrol Acetate | 397.3 | 337.2 | Quantifier |

| Melengestrol Acetate | 397.3 | 438.3 | Qualifier |

| This compound | 400.3 | 349.2 | Internal Standard |

Method Performance and Data

The use of a deuterated internal standard is critical for correcting analytical variability, as illustrated below.

Caption: A diagram showing how the ratio of analyte to internal standard remains constant despite variations.

Quantitative Data Summary

The method was validated for performance characteristics such as linearity, limit of quantification, accuracy, and precision. The results are summarized below.

Table 4: Method Validation and Performance Data

| Parameter | Result |

|---|---|

| Linearity (r²) | > 0.99 |

| Limit of Quantification (LOQ) | 0.0005 mg/kg (500 ng/kg) in tissue |

| Limit of Detection (LOD) | 0.38 - 0.42 µg/kg (ng/g) in tissue |

| Accuracy (Recovery) | 82% - 100% |

| Precision (Repeatability, RSD%) | 0.5% - 5.6% |

Data presented are typical values sourced from published methods and may vary based on instrumentation and matrix.

Conclusion

The described LC-MS/MS method utilizing a this compound internal standard provides a highly selective, sensitive, and accurate tool for the quantitative analysis of melengestrol acetate in bovine fat and liver. The comprehensive sample cleanup procedure minimizes matrix interference, while the use of an isotope-labeled standard ensures reliable quantification essential for regulatory monitoring and food safety programs. This application note serves as a complete guide for laboratories aiming to implement this analysis.

References

Application Notes & Protocols: Quantification of Melengestrol Acetate (MGA) in Bovine Fat using Melengestrol-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Melengestrol acetate (MGA) is a synthetic progestational steroid used in the beef industry to improve feed efficiency and suppress estrus in heifers.[1][2][3] Regulatory bodies have established maximum residue limits (MRLs) for MGA in bovine tissues to ensure consumer safety.[1][2] For instance, a permanent MRL of 5 µg/kg has been recommended for bovine fat. Accurate and sensitive quantification of MGA residues in edible tissues, particularly in fat where it tends to accumulate, is crucial for monitoring compliance with these regulations.

This document provides a detailed protocol for the quantification of MGA in bovine fat using a stable isotope-labeled internal standard, Melengestrol-d5 (or the more commonly cited Melengestrol-d3). The use of an internal standard like this compound is critical for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response. The method described herein is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique for residue analysis.

Experimental Protocols

1. Materials and Reagents:

-

Melengestrol Acetate (MGA) reference standard (≥98% purity)

-

This compound (MGA-d5) or Melengestrol-d3 (MGA-d3) internal standard

-

Acetonitrile (LC-MS grade)

-

n-Hexane (HPLC grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Acetic acid

-

Anhydrous sodium sulfate

-

Water (deionized or Milli-Q)

-

Octadecyl (C18) solid-phase extraction (SPE) cartridges

-

Bovine fat tissue samples

2. Sample Preparation and Extraction:

This protocol outlines a common procedure for the extraction and cleanup of MGA from bovine fat.

-

Sample Homogenization: Weigh 10.0 g of the bovine fat sample.

-

Initial Extraction:

-

Add 50 mL of acetonitrile saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid to the sample.

-

Homogenize the mixture for 1 minute.

-

Add 20 g of anhydrous sodium sulfate and homogenize for an additional 2 minutes.

-

-

Phase Separation:

-

Centrifuge the homogenate at 3,000 rpm for 5 minutes.

-

Discard the upper n-hexane layer and collect the lower acetonitrile layer.

-

-

Re-extraction:

-

Add 50 mL of acetonitrile to the remaining residue, homogenize for 2 minutes, and centrifuge as described above.

-

Collect and combine the acetonitrile layers.

-

-

Internal Standard Spiking: At the beginning of the extraction process, fortify the sample with a known concentration of MGA-d5 or MGA-d3 internal standard.

-

Concentration: Concentrate the combined acetonitrile extracts at a temperature below 40°C to near dryness.

3. Solid-Phase Extraction (SPE) Cleanup:

-

Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of water.

-

Sample Loading: Reconstitute the concentrated extract in an appropriate solvent and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of hexane to remove interfering lipids.

-

Elution: Elute the MGA and the internal standard from the cartridge with a suitable solvent, such as 20% ethyl acetate in hexane or a methanol-based solution.

-

Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 60°C.

-

Reconstitution: Reconstitute the dried residue in a specific volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 analytical column (e.g., 50 x 2.1 mm, 2.6 µm) is suitable for separation.

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly employed.

-

Flow Rate: A typical flow rate is 0.2 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

For MGA, monitor transitions such as m/z 397 → 337.

-

For MGA-d3, monitor transitions such as m/z 400 → 349. (Note: Transitions for MGA-d5 would be adjusted accordingly based on its mass).

-

-

Data Presentation

Table 1: Quantitative Performance Data for MGA Quantification in Bovine Tissues

| Parameter | Bovine Fat | Bovine Liver | Bovine Muscle | Bovine Kidney | Reference |

| MRL | 5 µg/kg | 2 µg/kg | - | - | |

| LOQ (LC-MS/MS) | 0.5 µg/kg | 0.6 ng/g | - | - | |

| LOQ (GC-MS) | 10 µg/kg | - | - | - | |

| LOD (LC-MS/MS) | 0.4 µg/kg | - | 0.05 µg/kg | - | |

| Recovery | >93% | - | - | - | |

| Recovery (SFE-SPE) | 99.4% | - | - | - |

MRL: Maximum Residue Limit, LOQ: Limit of Quantification, LOD: Limit of Detection. Note: Data is compiled from various studies and methodologies may differ.

Mandatory Visualization

Caption: Experimental workflow for MGA quantification in bovine fat.

References

Application Note: Quantification of Melengestrol-d5 in Bovine Liver Tissue by LC-MS/MS

Introduction